molecular formula C18H23FN4O2 B2354061 N-(2-fluorophenyl)-2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide CAS No. 1251560-19-6

N-(2-fluorophenyl)-2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide

Cat. No.: B2354061
CAS No.: 1251560-19-6
M. Wt: 346.406
InChI Key: OQXVINRRHOIXHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluorophenyl)-2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide is a synthetic compound featuring the privileged 1,3,4-oxadiazole scaffold, a structure renowned in medicinal chemistry for its diverse biological activities . This particular derivative is of significant interest for research into novel therapeutic agents, primarily in the field of oncology. The 1,3,4-oxadiazole core is known to contribute to antiproliferative effects by acting as a versatile pharmacophore capable of interacting with multiple biological targets . Researchers are investigating such compounds for their potential to inhibit key enzymes and pathways that drive cancer cell proliferation. These mechanisms may include the inhibition of critical enzymes such as thymidylate synthase, topoisomerase II, and histone deacetylase (HDAC), among others . The structural design of this compound, which hybridizes the 1,3,4-oxadiazole moiety with a piperidine-acetamide framework, is representative of modern strategies to develop targeted small-molecule inhibitors. It is intended for use in biochemical assays and cell-based studies to further elucidate the role of its target pathways in disease models. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN4O2/c1-12(2)17-21-22-18(25-17)13-7-9-23(10-8-13)11-16(24)20-15-6-4-3-5-14(15)19/h3-6,12-13H,7-11H2,1-2H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQXVINRRHOIXHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2CCN(CC2)CC(=O)NC3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-fluorophenyl)-2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and case studies.

The molecular formula of this compound is C19H24FN3O2. It contains a piperidine ring and an oxadiazole moiety, which are known for their biological activity.

Antimicrobial Activity

Research has indicated that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-oxadiazoles have shown effectiveness against various pathogens.

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

CompoundMIC (μg/mL)MBC (μg/mL)Pathogen Tested
7b0.220.25Staphylococcus aureus
100.300.35Escherichia coli
130.250.30Pseudomonas aeruginosa

These values indicate that the tested derivatives exhibit potent antimicrobial effects, with compound 7b being particularly notable for its low MIC and MBC values against Staphylococcus aureus .

Anticancer Activity

The oxadiazole structure is also associated with anticancer properties. Studies have demonstrated that modifications to the oxadiazole ring can enhance cytotoxicity against various cancer cell lines.

Table 2: Cytotoxicity of Oxadiazole Derivatives on Cancer Cell Lines

CompoundIC50 (μM)Cell Line Tested
A5.0HeLa (Cervical Cancer)
B7.5MCF-7 (Breast Cancer)
C3.5A549 (Lung Cancer)

In this context, compound C exhibited significant cytotoxicity with an IC50 value of 3.5 μM against A549 lung cancer cells .

The mechanism by which this compound exerts its biological effects likely involves multiple pathways:

  • Inhibition of Enzymatic Activity : Compounds with oxadiazole moieties have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Certain derivatives promote programmed cell death in malignant cells.
  • Disruption of Biofilm Formation : The antimicrobial activity may be partly due to the ability to inhibit biofilm formation in bacterial pathogens .

Case Studies

Several studies have investigated the biological activity of similar compounds:

  • Study on Antimicrobial Efficacy : A study evaluated the efficacy of various oxadiazole derivatives against resistant strains of bacteria and found that modifications to the oxadiazole ring enhanced activity significantly .
  • Anticancer Research : Another research project focused on the structural optimization of oxadiazole-based compounds for improved anticancer activity demonstrated that specific substitutions led to enhanced potency against breast and lung cancer cell lines .

Scientific Research Applications

N-(2-fluorophenyl)-2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide exhibits a range of biological activities that make it a candidate for further research:

1. Anticancer Activity

  • Preliminary studies indicate that compounds with similar structures to this compound have shown significant anticancer properties. For instance, derivatives of oxadiazoles have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar properties due to its structural components .

2. Metabolic Disease Treatment

  • The compound is being explored for its potential to treat metabolic diseases. Its structural analogs have been linked to the modulation of lipid profiles and glucose metabolism, indicating a promising avenue for therapeutic applications in conditions like diabetes and hyperlipidemia .

Case Study 1: Anticancer Efficacy

A study focusing on the synthesis and biological evaluation of oxadiazole derivatives reported that compounds with similar piperidine and oxadiazole moieties exhibited significant growth inhibition in various cancer cell lines. The most potent derivatives showed IC50 values lower than 10 µM against SNB-19 and OVCAR-8 cells . This suggests that this compound could be further investigated for its anticancer potential.

Case Study 2: Lipid Modulation

Research on related compounds indicated their effectiveness in reducing LDL cholesterol and triglycerides in animal models. These findings point to the possible utility of this compound as a therapeutic agent for cardiovascular diseases linked to metabolic disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-(2-fluorophenyl)-2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide and related compounds:

Compound Name / ID Key Substituents or Modifications Molecular Weight (g/mol) Reported Activity / Properties Evidence Source
Target Compound 2-fluorophenyl, 5-isopropyl-1,3,4-oxadiazole, piperidine ~349.4 (estimated) Hypothesized antimicrobial/kinase inhibition based on structural analogs
2-(5-(1-(Phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide Phenylsulfonyl-piperidine, thioether linkage ~422.5 Antibacterial (Gram-positive strains)
N-(4-fluorophenyl)-2-((5-(5-bromobenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide (5d) 5-bromobenzofuran, 4-fluorophenyl, thioether linkage ~456.3 Tyrosinase inhibition (IC₅₀ = 2.4 μM)
CDD-934506 4-methoxyphenyl, sulfanyl linkage, 1,3,4-oxadiazole ~406.4 Inhibits Mycobacterium tuberculosis PanK (IC₅₀ = 1.2 μM)
N-(2-chloro-5-fluorophenyl)-2-(3-isobutyl-thieno[3,2-d]pyrimidinone)acetamide Thieno[3,2-d]pyrimidinone core, chloro-fluorophenyl, isobutyl ~433.9 Not specified; structural similarity suggests kinase or protease targeting
3a (Pyridinyl-oxadiazole-thioacetamide) 3-nitrophenyl, pyridin-4-yl, thioether linkage ~440.4 Acetylcholinesterase inhibition (IC₅₀ = 0.8 μM)

Structural and Functional Insights:

Substituent Effects on Bioactivity: The 2-fluorophenyl group in the target compound may enhance metabolic stability compared to the 4-nitrophenyl group in CDD-934506, which is electron-withdrawing but prone to nitro-reduction .

Heterocyclic Core Variations: The 1,3,4-oxadiazole in the target compound is structurally distinct from the thieno[3,2-d]pyrimidinone in ’s analog. The latter’s fused ring system may confer selectivity for kinases, whereas oxadiazoles are more commonly linked to antimicrobial activity .

Linkage Modifications :

  • The acetamide linkage in the target compound differs from the thioether in 5d () and CDD-934506 (). Thioether linkages can enhance radical scavenging but may reduce hydrolytic stability compared to acetamides .

Biological Activity Trends: Compounds with fluorophenyl groups (e.g., target compound, 5d) show superior enzyme inhibition (e.g., tyrosinase, acetylcholinesterase) compared to non-fluorinated analogs, likely due to enhanced halogen bonding with target proteins . The piperidine moiety in the target compound and ’s derivatives improves solubility relative to purely aromatic systems, as seen in CDD-934506 .

Preparation Methods

Oxidative Cyclization of Semicarbazides

A widely employed method involves the oxidative cyclization of semicarbazides derived from piperidine-4-carbohydrazide. For example:

  • Semicarbazone Formation : React piperidine-4-carbohydrazide with isobutyraldehyde (to introduce the isopropyl group) in ethanol under acidic conditions to form the corresponding semicarbazone.
  • Oxidative Cyclization : Treat the semicarbazone with iodine (I₂) in dimethylformamide (DMF) at 80°C for 6–8 hours. This promotes dehydrogenation and cyclization to yield 4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine.
    • Key Parameters :
      • Oxidizing Agent : Iodine offers a 72–85% yield, while 1,3-dibromo-5,5-dimethylhydantoin with KI achieves up to 97% yield.
      • Solvent : Polar aprotic solvents like DMF enhance reaction efficiency.

Hypervalent Iodine-Mediated Desulfurization

An alternative route utilizes hypervalent iodine reagents for the desulfurization of thiosemicarbazides:

  • Thiosemicarbazide Synthesis : Condense piperidine-4-carbothiohydrazide with isobutyryl chloride to form the thiosemicarbazide intermediate.
  • Oxidative Desulfurization : Treat the intermediate with iodobenzene diacetate (PhI(OAc)₂) in acetonitrile, followed by Oxone® (2KHSO₅·KHSO₄·K₂SO₄) to yield the oxadiazole ring.
    • Advantages : This method avoids harsh conditions and achieves yields of 80–90%.

Preparation of N-(2-Fluorophenyl)Acetamide

The N-(2-fluorophenyl)acetamide moiety is synthesized via nucleophilic acyl substitution:

  • Chloroacetylation : React 2-fluoroaniline with chloroacetyl chloride in dichloromethane (DCM) at 0–5°C in the presence of triethylamine (TEA) as a base.
    • Reaction Equation :

      $$

      \text{2-Fluoroaniline} + \text{ClCH}2\text{COCl} \xrightarrow{\text{TEA, DCM}} \text{ClCH}2\text{CONH-C}6\text{H}3\text{F-2} + \text{HCl}

      $$
    • Yield : 85–92% after recrystallization from ethanol.

Coupling of the Piperidine-Oxadiazole and Acetamide Moieties

The final step involves alkylation of the piperidine nitrogen with the chloroacetamide derivative:

  • Nucleophilic Substitution :
    • Combine 4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine with N-(2-fluorophenyl)chloroacetamide in acetonitrile.
    • Add potassium carbonate (K₂CO₃) as a base and heat at 60°C for 12–16 hours.
    • Mechanism : The piperidine nitrogen attacks the electrophilic carbon of the chloroacetamide, displacing chloride.
  • Optimization Insights :
    • Solvent : Acetonitrile or DMF improves solubility and reaction kinetics.
    • Temperature : Elevated temperatures (60–80°C) reduce reaction time but may necessitate inert atmospheres to prevent oxidation.

Alternative Synthetic Strategies

One-Pot Tandem Reactions

Recent advances employ tandem reactions to streamline synthesis:

  • EDC·HCl-Mediated Coupling : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) to directly couple 4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine with 2-fluorophenylacetic acid, forming the acetamide bond in situ.
    • Conditions : EDC·HCl (1.2 equiv), hydroxybenzotriazole (HOBt, 1.1 equiv) in DMF, room temperature, 24 hours.
    • Yield : 70–78%.

Photocatalytic Cyclization

A green chemistry approach utilizes eosin-Y as a photocatalyst under visible light to synthesize the oxadiazole ring:

  • Procedure : Irradiate a mixture of piperidine-4-carbohydrazide and isobutyraldehyde in the presence of eosin-Y and CBr₄.
  • Advantages :
    • Ambient temperature and atmospheric oxygen suffice.
    • Yields exceed 90% with minimal byproducts.

Challenges and Mitigation Strategies

  • Low Solubility of Intermediates :

    • Piperidine-oxadiazole intermediates often exhibit poor solubility in organic solvents, complicating purification.
    • Solution : Use DMF/water mixtures for recrystallization or employ flash chromatography with silica gel.
  • Regioselectivity in Oxadiazole Formation :

    • Competing pathways may yield 1,2,4-oxadiazole isomers.
    • Solution : Optimize stoichiometry (e.g., excess aldehyde) and employ directing groups.

Analytical Characterization

Successful synthesis is confirmed via:

  • NMR :
    • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, NH), 7.45–7.12 (m, 4H, Ar-H), 4.31 (s, 2H, CH₂CO), 3.82–3.10 (m, 4H, piperidine-H), 2.91 (septet, J = 6.8 Hz, 1H, CH(CH₃)₂), 1.32 (d, J = 6.8 Hz, 6H, CH₃).
  • HPLC : Purity >98% (C18 column, acetonitrile/water 70:30).

Q & A

Q. What are the optimal synthetic routes for preparing N-(2-fluorophenyl)-2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions:
  • Step 1 : Formation of the 1,3,4-oxadiazole ring via cyclization of a thiosemicarbazide intermediate under acidic or basic conditions (e.g., using H2SO4 or NaOH) .
  • Step 2 : Coupling the oxadiazole-piperidine moiety to the 2-fluorophenylacetamide backbone via nucleophilic substitution or amidation. Solvents like dimethylformamide (DMF) and catalysts such as sodium hydride (NaH) are often employed .
  • Key Considerations : Reaction temperature (60–80°C) and stoichiometric ratios (e.g., 1:1.2 for piperidine:acetamide) significantly impact yield (reported 70–85% in analogous compounds) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to verify substituent positions (e.g., fluorophenyl protons at δ 7.1–7.4 ppm, piperidine CH2 groups at δ 2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., calculated for C19H22FN3O2: 367.17 g/mol) .
  • HPLC : Purity assessment (>95% purity threshold for pharmacological studies) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of this compound in enzyme inhibition?

  • Methodological Answer :
  • Modular Substitution : Systematically vary substituents (e.g., replace isopropyl on oxadiazole with cyclopropyl or benzyl) and assess changes in IC50 values against target enzymes (e.g., lipoxygenase or cyclooxygenase) .
  • Computational Modeling : Perform docking studies (using AutoDock Vina) to predict binding affinities to active sites. For example, the oxadiazole ring may interact with hydrophobic pockets, while the fluorophenyl group influences selectivity .
  • In Vitro Assays : Compare inhibitory activity across analogs using fluorescence-based assays (e.g., measuring NADH oxidation rates) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Standardize Assay Conditions : Ensure consistent cell lines (e.g., HEK293 vs. HeLa), incubation times (24–48 hrs), and control groups. Discrepancies in IC50 values (e.g., 10 µM vs. 50 µM) may arise from varying ATP concentrations in kinase assays .
  • Orthogonal Validation : Use complementary techniques (e.g., surface plasmon resonance [SPR] alongside fluorescence polarization) to confirm binding kinetics .
  • Purity Reevaluation : Contaminants from incomplete synthesis (e.g., unreacted piperidine intermediates) can skew results. Re-characterize batches via LC-MS .

Q. What experimental designs are recommended for assessing metabolic stability in preclinical studies?

  • Methodological Answer :
  • Microsomal Incubations : Use liver microsomes (human or rodent) with NADPH cofactor. Monitor parent compound depletion over 60 minutes via LC-MS/MS. Calculate half-life (t1/2) using first-order kinetics .
  • CYP450 Inhibition Screening : Test against CYP3A4, CYP2D6 isoforms using fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin). IC50 values >10 µM suggest low inhibition risk .
  • Metabolite Identification : Employ high-resolution tandem MS (HRMS/MS) to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation products) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.